2-Bromo-1-(5-chlorofuran-2-yl)ethanone
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Overview
Description
2-Bromo-1-(5-chlorofuran-2-yl)ethanone is an organic compound with the molecular formula C6H4BrClO2 and a molecular weight of 223.45 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a furan ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-chlorofuran-2-yl)ethanone typically involves the bromination of 1-(5-chlorofuran-2-yl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-chlorofuran-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(5-chlorofuran-2-yl)ethanol.
Oxidation: Formation of furan-2,5-dione derivatives.
Scientific Research Applications
2-Bromo-1-(5-chlorofuran-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-chlorofuran-2-yl)ethanone involves its interaction with biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
- 1-(5-Bromo-1-benzofuran-2-yl)ethanone
- 2-Bromo-1-(pyridin-2-yl)ethanone
Uniqueness
2-Bromo-1-(5-chlorofuran-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on a furan ring, which imparts distinct reactivity and biological activity compared to its analogs . The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H4BrClO2 |
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Molecular Weight |
223.45 g/mol |
IUPAC Name |
2-bromo-1-(5-chlorofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H4BrClO2/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 |
InChI Key |
WRWIYQQAGSIOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(=O)CBr |
Origin of Product |
United States |
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